Fenofibric acid is the biologically active carboxylic acid moiety of the widely used lipid-regulating prodrug fenofibrate. As a potent peroxisome proliferator-activated receptor (PPAR) α/γ dual agonist, it serves as a critical active pharmaceutical ingredient (API) and a foundational precursor for advanced hydrophilic salt formulations. Unlike its highly lipophilic ester counterpart, fenofibric acid exhibits pH-dependent solubility, reaching optimal dissolution in intestinal environments, which allows for food-independent oral bioavailability [1]. For procurement professionals and synthetic chemists, securing the free acid rather than the esterified prodrug is essential for direct salt formation, avoiding mandatory hepatic cleavage in cell-based assays, and achieving precise receptor targeting in metabolic research [2].
Generic substitution of fenofibric acid with its prodrug, fenofibrate, fundamentally compromises both in vitro research and chemical manufacturing workflows. In cellular assays lacking hepatic carboxylesterases, fenofibrate remains inactive and cannot engage PPAR targets, leading to false-negative results or requiring artificial enzymatic pre-treatment [1]. In formulation and synthesis, attempting to produce advanced fibrate salts (such as choline fenofibrate) from fenofibrate necessitates a preliminary hydrolysis step, which degrades process efficiency and introduces impurities. Furthermore, substituting fenofibric acid with other fibrate class members like bezafibrate introduces unwanted PPARδ activation, altering the specific α/γ dual-agonist profile required for targeted metabolic pathway isolation[2].
Fenofibric acid provides a distinct, highly selective activation profile compared to pan-agonists like bezafibrate. In transactivation assays, fenofibric acid acts as a potent PPARα/γ dual agonist without triggering PPARδ. Specifically, it demonstrates an EC50 of 9.47 µM for PPARα and 61.0 µM for PPARγ, with no response recorded for PPARδ. In contrast, bezafibrate activates all three subtypes, including PPARδ at an EC50 of 86.7 µM [1].
| Evidence Dimension | PPAR Subtype Activation (EC50) |
| Target Compound Data | PPARα: 9.47 µM; PPARγ: 61.0 µM; PPARδ: No response |
| Comparator Or Baseline | Bezafibrate (PPARα: 30.4 µM; PPARγ: 178 µM; PPARδ: 86.7 µM) |
| Quantified Difference | Fenofibric acid eliminates PPARδ off-target activation while demonstrating approximately 3-fold higher potency for PPARα. |
| Conditions | Dual luciferase-based GAL4 transactivation assay in COS-7 cells. |
Procuring fenofibric acid ensures clean, specific data in PPARα/γ research by eliminating the confounding PPARδ activation inherent to other fibrates.
The free carboxylic acid moiety of fenofibric acid significantly alters its solubility profile compared to the esterified prodrug fenofibrate. While fenofibrate is practically insoluble in water (approximately 6 µg/mL) regardless of pH, fenofibric acid exhibits highly pH-dependent solubility, reaching 1156 µg/mL at an intestinal pH of 6.8 [1]. This nearly 200-fold increase in solubility in neutral-to-slightly-alkaline environments is critical for developing food-independent oral dosage forms.
| Evidence Dimension | Aqueous Solubility at pH 6.8 |
| Target Compound Data | 1156 µg/mL |
| Comparator Or Baseline | Fenofibrate (approximately 6 µg/mL) |
| Quantified Difference | >190-fold increase in solubility at intestinal pH. |
| Conditions | Dissolution testing in phosphate buffer at pH 6.8. |
Buyers developing high-bioavailability or food-independent lipid-lowering formulations must procure the acid form to leverage its superior intestinal dissolution profile.
For the industrial synthesis of hydrophilic quaternary ammonium salts (e.g., choline fenofibrate), fenofibric acid serves as the direct acidic precursor. Reacting fenofibric acid directly with choline hydroxide yields the target salt at >99.5% purity in a single step[1]. If fenofibrate is procured instead, manufacturers must first perform a chemical hydrolysis to cleave the isopropyl ester, adding a mandatory processing step that increases solvent use, extends cycle times, and risks introducing hydrolytic impurities.
| Evidence Dimension | Synthetic steps to Choline Fenofibrate |
| Target Compound Data | 1 step (direct acid-base salification, >99.5% purity) |
| Comparator Or Baseline | Fenofibrate (2 steps: ester hydrolysis followed by salification) |
| Quantified Difference | Elimination of 1 complete synthetic step (hydrolysis) and associated yield losses. |
| Conditions | Industrial-scale quaternary ammonium salt preparation. |
Procuring fenofibric acid directly streamlines the manufacturing of advanced fibrate salts, drastically reducing process complexity and improving final API purity.
In cell-based assays evaluating lipid metabolism, fenofibric acid is directly active, whereas fenofibrate is a prodrug requiring hepatic carboxylesterases for conversion. In macrophage cell lines (e.g., RAW264), treatment with 25 µmol/L of fenofibric acid directly induces a 102% increase in apolipoprotein A-I-mediated cellular cholesterol release [1]. Using fenofibrate in such isolated cell models fails to produce reliable activation due to the lack of necessary esterase activity, making the acid form strictly mandatory for in vitro screening.
| Evidence Dimension | In vitro cellular cholesterol release activation |
| Target Compound Data | Directly active, max effect at 25 µmol/L (102% increase) |
| Comparator Or Baseline | Fenofibrate (Inactive in vitro without exogenous esterase) |
| Quantified Difference | 102% increase in cholesterol release vs baseline (Target) compared to non-activation (Comparator). |
| Conditions | RAW264 macrophage cell line treated with 25 µmol/L compound. |
Researchers must procure fenofibric acid for cell culture experiments to ensure target engagement, as the prodrug fenofibrate will yield false-negative results in vitro.
Because fenofibric acid provides a clean activation profile for PPARα and PPARγ without triggering PPARδ, it is a highly reliable procurement choice for in vitro receptor screening and structural biology studies. It allows researchers to isolate specific metabolic pathways without the confounding pan-agonist effects seen with alternatives like bezafibrate[1].
Fenofibric acid is the essential starting material for synthesizing advanced, highly soluble quaternary ammonium salts, such as choline fenofibrate or piperidine salts. Procuring the free acid bypasses the need to hydrolyze fenofibrate, streamlining the manufacturing process and ensuring high-purity (>99.5%) salt yields in a single step [2].
For assays measuring apolipoprotein A-I-mediated cholesterol release or other lipid efflux mechanisms in isolated cell lines (e.g., macrophages or fibroblasts), fenofibric acid is strictly required. Unlike the prodrug fenofibrate, it does not require hepatic esterases to become active, ensuring reliable, direct target engagement in vitro[3].
Irritant;Environmental Hazard